molecular formula C24H17ClN4O4 B11275709 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11275709
M. Wt: 460.9 g/mol
InChI Key: KGTUMIGKTYKTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized by cyclization of an appropriate anthranilic acid derivative with formamide or other suitable reagents.

    Coupling reactions: The final step involves coupling the oxadiazole and quinazoline moieties, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds with similar structures but different substituents on the oxadiazole or quinazoline rings.

    Quinazoline derivatives: Other quinazoline-based compounds with different functional groups.

Uniqueness

The unique combination of the oxadiazole and quinazoline moieties, along with the specific substituents, might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H17ClN4O4

Molecular Weight

460.9 g/mol

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O4/c1-32-18-9-2-14(3-10-18)13-29-23(30)19-11-6-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-4-7-17(25)8-5-15/h2-12H,13H2,1H3,(H,26,31)

InChI Key

KGTUMIGKTYKTLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.